8-Phenyl-1,6-naphthyridin-5-amine
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Overview
Description
8-Phenyl-1,6-naphthyridin-5-amine is a nitrogen-containing heterocyclic compound. It belongs to the class of naphthyridines, which are known for their diverse biological activities and applications in medicinal chemistry . The structure of this compound consists of a naphthyridine core with a phenyl group attached at the 8th position and an amine group at the 5th position.
Preparation Methods
The synthesis of 8-Phenyl-1,6-naphthyridin-5-amine typically involves the fusion of two pyridine rings through adjacent carbon atoms. One common synthetic route includes the reaction of pre-prepared intermediates under specific conditions. For example, the reaction of 8-methyl-3-phenyl-pyrano[4,3-b]quinolin-1-one with ammonium hydroxide in a solvent like DMF/H2O under stirring conditions can yield the desired product . Industrial production methods may involve similar synthetic routes but optimized for large-scale production.
Chemical Reactions Analysis
8-Phenyl-1,6-naphthyridin-5-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride.
Substitution: The compound can undergo substitution reactions, such as arylation, where arylboronic acids are used as reagents.
The major products formed from these reactions depend on the specific reagents and conditions used. For instance, arylation can lead to monoarylated or diarylated naphthyridines .
Scientific Research Applications
8-Phenyl-1,6-naphthyridin-5-amine has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Industry: The compound is used in diagnostics, agriculture, and industrial endeavors.
Mechanism of Action
The mechanism of action of 8-Phenyl-1,6-naphthyridin-5-amine involves its interaction with specific molecular targets and pathways. For example, its anticancer activity is attributed to its ability to interfere with cellular processes in cancer cells, leading to cell death . The exact molecular targets and pathways can vary depending on the specific biological activity being studied.
Comparison with Similar Compounds
8-Phenyl-1,6-naphthyridin-5-amine can be compared with other naphthyridine derivatives, such as:
1,5-Naphthyridines: These compounds have a different arrangement of nitrogen atoms in the ring system and exhibit distinct biological activities.
1,8-Naphthyridines: These compounds have nitrogen atoms at the 1st and 8th positions and are known for their diverse biological activities and applications in medicinal chemistry.
The uniqueness of this compound lies in its specific functional groups and their arrangement, which contribute to its distinct biological activities and applications.
Properties
Molecular Formula |
C14H11N3 |
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Molecular Weight |
221.26 g/mol |
IUPAC Name |
8-phenyl-1,6-naphthyridin-5-amine |
InChI |
InChI=1S/C14H11N3/c15-14-11-7-4-8-16-13(11)12(9-17-14)10-5-2-1-3-6-10/h1-9H,(H2,15,17) |
InChI Key |
GQMLIWXMSMGHKG-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C2=CN=C(C3=C2N=CC=C3)N |
Origin of Product |
United States |
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